Methyl-2,3-DI-O-benzyl-4,6-O-ethylidene-alpha-D-glucopyranoside

Carbohydrate Synthesis Protecting Group Orthogonality Acetal Hydrolysis Kinetics

In iterative oligosaccharide synthesis, achieving sequential site-selective deprotection without compromising protecting group integrity is a persistent bottleneck. This fully protected glucopyranoside resolves this challenge through an orthogonal ethylidene acetal that is selectively cleavable under mild aqueous acid, leaving the 2,3-O-benzyl groups intact - a capability absent in benzylidene analogs. - Ethylidene acetal is significantly more acid-labile than benzylidene, enabling 4,6-diol exposure without affecting benzyl ethers. - Crystalline nature permits purification by recrystallization, eliminating chromatography bottlenecks at pilot scale. - Validated in etoposide derivative synthesis with 85% coupling yield and enhanced α-selectivity.

Molecular Formula C23H28O6
Molecular Weight 400.471
CAS No. 125310-31-8
Cat. No. B570795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-2,3-DI-O-benzyl-4,6-O-ethylidene-alpha-D-glucopyranoside
CAS125310-31-8
SynonymsMETHYL-2,3-DI-O-BENZYL-4,6-O-ETHYLIDENE-ALPHA-D-GLUCOPYRANOSIDE
Molecular FormulaC23H28O6
Molecular Weight400.471
Structural Identifiers
SMILESCC1OCC2C(O1)C(C(C(O2)OC)OCC3=CC=CC=C3)OCC4=CC=CC=C4
InChIInChI=1S/C23H28O6/c1-16-25-15-19-20(28-16)21(26-13-17-9-5-3-6-10-17)22(23(24-2)29-19)27-14-18-11-7-4-8-12-18/h3-12,16,19-23H,13-15H2,1-2H3/t16?,19-,20-,21+,22-,23+/m1/s1
InChIKeyWCGMPEINEPPANH-DXNYWTPKSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl-2,3-DI-O-benzyl-4,6-O-ethylidene-alpha-D-glucopyranoside – Overview


Methyl-2,3-di-O-benzyl-4,6-O-ethylidene-α-D-glucopyranoside (CAS 125310‑31‑8, C₂₃H₂₈O₆, MW 400.46) is a fully protected methyl α-D-glucopyranoside derivative in which the 2‑ and 3‑OH groups are masked as benzyl ethers while the 4‑ and 6‑OH groups are bridged by a cyclic ethylidene acetal [REFS‑1]. This specific combination creates an orthogonal protecting‑group pattern that is widely exploited in carbohydrate chemistry as a glycosyl acceptor or donor precursor, enabling sequential, site‑selective deprotection steps that are difficult to achieve with conventional benzylidene‑ or perbenzylated counterparts [REFS‑2].

Protecting-Group Pattern Orthogonal 2,3-O-benzyl / 4,6-O-ethylidene combination
Deprotection Selectivity Ethylidene cleavage under mild acid without disturbing benzyl ethers
Synthetic Role Glycosyl acceptor or donor precursor for iterative oligosaccharide assembly

Why This Orthogonal Protection Pattern Cannot Be Substituted


In multi‑step oligosaccharide syntheses, the order and selectivity of deprotection determine the achievable molecular complexity. Methyl‑2,3‑di‑O‑benzyl‑4,6‑O‑ethylidene‑α‑D‑glucopyranoside presents an ethylidene acetal that is significantly more acid‑labile than the corresponding benzylidene acetal, yet it is stable under the hydrogenolytic conditions that remove the 2,3‑O‑benzyl groups [REFS‑1]. Therefore, a chemist who replaces this compound with the more common 4,6‑O‑benzylidene or per‑benzylated analog will either lose the ability to cleave the 4,6‑acetal without affecting the benzyl ethers or will be forced into additional protection/deprotection steps that lower overall yield and increase purification burden. The evidence below quantifies these differences.

4,6-O-Benzylidene analog requires stronger acid for acetal removal, which may cleave 2,3-O-benzyl groups and alter deprotection selectivity.
Perbenzylated analog lacks an orthogonal acetal; sequential deprotection becomes impossible without additional protection/deprotection steps.
Ethylidene vs. benzylidene lability profile differs significantly; a substitution changes the hydrolysis order and may require re-optimization of synthetic routes.

Quantitative Evidence vs. Closest Analogs


Ethylidene vs. Benzylidene Acetal Hydrolysis Rate

The 4,6‑O‑ethylidene acetal is cleaved >10‑fold faster than the corresponding benzylidene acetal under identical aqueous acidic conditions. In a representative protocol, the ethylidene acetal of methyl‑2,3‑di‑O‑benzyl‑4,6‑O‑ethylidene‑α‑D‑glucopyranoside is quantitatively removed within 2 h using 60 % aqueous acetic acid at 80 °C, whereas the benzylidene analog requires 80 % acetic acid at reflux for >12 h to achieve comparable conversion [REFS‑1]. This rate differential allows the ethylidene‑bearing compound to be deprotected in the presence of acid‑sensitive benzyl ethers without detectable debenzylation, a critical advantage in complex sequence design [REFS‑2].

Ethylidene vs. Benzylidene Hydrolysis
Class-level
>10‑fold faster hydrolysis under 60% aq. AcOH at 80 °C; ethylidene t₁/₂ ≈ 0.5–1 h vs. benzylidene >12 h
Supports milder deprotection, reducing side reactions and improving yield context.
Class-level acetal stability data; verify within specific oligosaccharide sequence.
Carbohydrate Synthesis Protecting Group Orthogonality Acetal Hydrolysis Kinetics

Glycosylation Reactivity and α-Selectivity Advantage

When converted to the corresponding glucosyl trichloroacetimidate, the 4,6‑O‑ethylidene‑protected donor affords the disaccharide product in 85 % yield with α/β = 8:1, whereas the analogous 4,6‑O‑benzylidene donor gives only 72 % yield with α/β = 5:1 under identical glycosylation conditions (TMSOTf, CH₂Cl₂, –20 °C) [REFS‑1]. The difference is attributed to the reduced steric bulk and altered conformation of the ethylidene ring, which enhances face selectivity and reactivity [REFS‑2].

Glycosylation Outcome
Reported
85% yield, α/β = 8:1 (ethylidene donor) vs. 72%, 5:1 (benzylidene donor)
Reported yield and selectivity support batch consistency review.
Cross-study comparable; glycosylation conditions (TMSOTf, CH₂Cl₂, –20 °C) may influence outcome.
Glycosylation Stereoselectivity Glucosyl Donor Reactivity

Crystallinity and Purification Efficiency

Methyl‑2,3‑di‑O‑benzyl‑4,6‑O‑ethylidene‑α‑D‑glucopyranoside is a crystalline solid with a sharp melting point (107–109 °C) that can be recrystallized from ethanol/water, whereas the 4,6‑O‑benzylidene analog and the per‑benzylated derivative are typically low‑melting solids or syrups that require column chromatography for purification [REFS‑1]. Single‑crystal X‑ray analysis of the closely related methyl‑2,3‑di‑O‑benzyl‑α‑D‑glucopyranoside confirms a well‑ordered ⁴C₁ chair conformation that facilitates crystal packing, a feature engendered by the ethylidene‑mediated rigidity [REFS‑2].

Crystallinity & Purification
Data to verify
Crystalline solid, m.p. 107–109 °C; recrystallizable from EtOH/H₂O (4:1)
Crystalline form may support recrystallization, reducing chromatography burden at scale.
Single-crystal XRD of a closely related derivative suggests ordered packing; scale-up validation needed.
Crystallinity Purification Efficiency Solid‑State Properties

Key Research and Industrial Application Scenarios


Iterative Oligosaccharide Assembly with Orthogonal Deprotection

Because the 4,6‑O‑ethylidene group can be removed with mild aqueous acid without affecting the 2,3‑O‑benzyl groups, this compound is ideal as a glycosyl acceptor in iterative glycosylation‑deprotection cycles. After glycosylation, the ethylidene is cleaved to expose the 4,6‑diol, enabling the next glycosylation at the 6‑OH position while the 2,3‑benzyls remain intact – a sequence not possible with the benzylidene analog [REFS‑1].

Synthesis of 4,6-Modified Glucopyranoside Glycoconjugates

The ethylidene‑protected glucosyl donor derived from this compound has been used in the synthesis of etoposide derivatives, where its enhanced α‑selectivity and high coupling yield (85 %) directly improve process efficiency and product purity [REFS‑2]. Industrial procurement of this intermediate is therefore justified for any program targeting 4,6‑functionalized glucosides.

Process-Scale Crystallization-Driven Purification

The crystalline nature of the compound enables purification by simple recrystallization rather than column chromatography. This advantage is particularly relevant in pilot‑plant and production settings, where chromatography is a major bottleneck. Procurement teams selecting a protected glucopyranoside for scale‑up should prioritize crystalline intermediates like this one to minimize purification costs [REFS‑3].

Application
Selection Property
Validation Focus
Iterative oligosaccharide assembly
Orthogonal protecting-group pattern (2,3-O-benzyl vs. 4,6-O-ethylidene)
Mild acid-mediated 4,6-diol exposure without disturbing 2,3-benzyl ethers
4,6‑Modified glucoside synthesis
Glycosyl donor precursor with reported high α-selectivity
Glycosylation yield and anomeric ratio under target coupling conditions
Scale‑up purification
Crystalline intermediate
Recrystallization efficiency as an alternative to chromatography
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